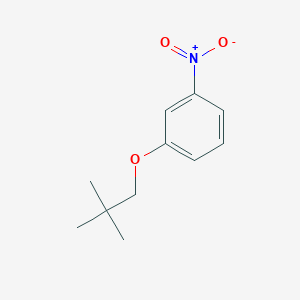
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . It is characterized by the presence of a chloro group at the 3-position, a nitro group at the 5-position, and an isopropoxy group at the 2-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 3-chloro-2-(propan-2-yloxy)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 3-Chloro-2-(propan-2-yloxy)pyridine
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Controlled temperature (usually below 50°C)
The nitration reaction introduces a nitro group at the 5-position of the pyridine ring, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 3-Chloro-5-amino-2-(propan-2-yloxy)pyridine.
Oxidation: Corresponding carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and isopropoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-nitro-2-(methoxy)pyridine
- 3-Chloro-5-nitro-2-(ethoxy)pyridine
- 3-Chloro-5-nitro-2-(butoxy)pyridine
Uniqueness
3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-chloro-5-nitro-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJXVCEKKUHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Tert-butoxy)methyl]-3-nitrobenzene](/img/structure/B8028349.png)





